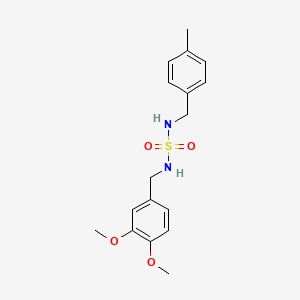

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

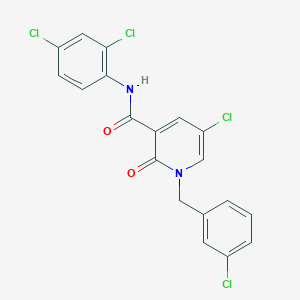

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTS and belongs to the class of sulfonamide compounds.

Aplicaciones Científicas De Investigación

1. Protective Group Strategy in Synthesis

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide, as part of the sulfamate group, plays a crucial role in medicinal chemistry. A protective group strategy has been developed for sulfamates, where both sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl. This strategy enables the sulfamates to be stable against oxidizing and reducing agents, bases, and nucleophiles, making them suitable for multi-step synthesis (Reuillon et al., 2012).

2. Enantiomeric Composition Analysis

The compound has been utilized in the determination of enantiomeric composition of samples, such as in the case of N,N'-bis-(alpha-methylbenzyl) sulfamide. Spectral data from cyclodextrin guest-host complexes were used to develop multivariate regression models for predicting enantiomeric composition, demonstrating the compound's utility in analytical chemistry (Fakayode et al., 2006).

3. Electrophilic Fluorination in Organic Synthesis

In organic synthesis, the dimethoxybenzyl group (DMB), part of the N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide structure, has been employed as a new protecting group for sulfonamides. Its use facilitated the synthesis of alpha-fluorosulfonamides through electrophilic fluorination, highlighting its significance in the development of novel synthetic methodologies (Hill et al., 2004).

4. Crystal Structure Influence in β-Amino Alcohols

The influence of substituents, such as those in N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide, on the crystal structure of β-amino alcohols has been studied. This research contributes to the understanding of molecular interactions and structural characteristics in crystallography (Urtiaga et al., 1995).

5. Spectroscopic Characterization in Organic Compounds

The compound has been characterized using various spectroscopic techniques, including FT-IR, Raman, UV-Visible, and NMR spectroscopy. These studies provide insights into the structural, electronic, topological, and vibrational properties of such compounds, which are crucial in organic chemistry and material science (Chain et al., 2017).

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-13-4-6-14(7-5-13)11-18-24(20,21)19-12-15-8-9-16(22-2)17(10-15)23-3/h4-10,18-19H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKMGNOFWYQPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)

![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)

![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)